Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, glutamic acid (Glu) with a tert-butyl (OtBu) protecting group on the side chain, and a modified threonine (Thr) residue with a psi(Me,Me)pro moiety. This structure makes it a valuable tool in peptide synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the OtBu group is removed under acidic conditions. The psi(Me,Me)pro moiety is introduced through specific coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The use of green solvents and optimized reaction conditions is becoming more common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and OtBu groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OtBu removal.
Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions are typically peptide fragments or modified peptides with specific functional groups introduced at desired positions .
Scientific Research Applications
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is widely used in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics and diagnostics.
Industry: In the production of peptide-based materials and bioactive compounds.
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the OtBu group protects the side chain of glutamic acid. The psi(Me,Me)pro moiety introduces conformational constraints, influencing the overall structure and function of the peptide .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH
- Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OMe
- Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-NH2
Uniqueness
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is unique due to the specific combination of protecting groups and the psi(Me,Me)pro moiety, which imparts distinct structural and functional properties. This makes it particularly useful in applications requiring precise control over peptide conformation and reactivity .
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKUUFAHNZJLW-VAQLEPBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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